molecular formula CH5N3O3S B13405601 Sulphoguanidine

Sulphoguanidine

Cat. No.: B13405601
M. Wt: 139.14 g/mol
InChI Key: KTFWVPPPATXYEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulphoguanidine, also known as sulfaguanidine, is a sulfonamide antimicrobial compound. It is a guanidine derivative of sulfanilamide and is primarily used in veterinary medicine. This compound is poorly absorbed from the gut, making it suitable for the treatment of bacillary dysentery and other enteric infections .

Preparation Methods

Sulphoguanidine can be synthesized through various methods. One common method involves the reaction of guanidine nitrate with N-acetylsulfanilyl chloride. The process includes the following steps :

  • Preparation of guanidine nitrate by adding ammonium nitrate and dicyandiamide, followed by heating and passing ammonia.
  • Preparation of chlorosulfonic acid by reacting concentrated sulphuric acid with hydrogen chloride gas.
  • Reaction of acetanilide with chlorosulfonic acid to form N-acetylsulfanilyl chloride.
  • Dissolution of guanidine nitrate in water and reaction with N-acetylsulfanilyl chloride, maintaining pH with liquid caustic soda.
  • Cooling the solution to precipitate this compound, followed by filtration and drying.

Another method involves the microwave-enhanced synthesis of this compound using cyanamide and sulphonamide in the presence of acidic alumina or montmorillonite clays .

Chemical Reactions Analysis

Sulphoguanidine undergoes various chemical reactions, including:

    Substitution Reactions: this compound can undergo substitution reactions due to the presence of the sulfonamide group.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

    Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield sulfanilamide and guanidine derivatives.

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Sulphoguanidine has several scientific research applications, including:

Mechanism of Action

Sulphoguanidine exerts its antimicrobial effects by inhibiting the synthesis of folic acid in bacteria. It competes with para-aminobenzoic acid (PABA) for incorporation into folic acid, thereby disrupting bacterial growth and replication. The molecular targets include enzymes involved in folic acid synthesis, such as dihydropteroate synthase .

Comparison with Similar Compounds

Sulphoguanidine is similar to other sulfonamide compounds, such as:

    Sulfanilamide: The parent compound of this compound, used as an antimicrobial agent.

    Sulfathiazole: Another sulfonamide with similar antimicrobial properties.

    Sulfamethoxazole: A widely used sulfonamide antibiotic.

This compound is unique due to its poor absorption from the gut, making it particularly effective for treating enteric infections .

Properties

Molecular Formula

CH5N3O3S

Molecular Weight

139.14 g/mol

IUPAC Name

diaminomethylidenesulfamic acid

InChI

InChI=1S/CH5N3O3S/c2-1(3)4-8(5,6)7/h(H4,2,3,4)(H,5,6,7)

InChI Key

KTFWVPPPATXYEG-UHFFFAOYSA-N

Canonical SMILES

C(=NS(=O)(=O)O)(N)N

Origin of Product

United States

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